

A Technical Guide to the Chemical Synthesis of MS-245 Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MS 245 oxalate	
Cat. No.:	B1662635	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the chemical synthesis of MS-245, a potent and selective 5-HT6 receptor antagonist. Contrary to implications of a biosynthetic origin, MS-245, chemically known as 5-Methoxy-N,N-dimethyl-1-(phenylsulfonyl)-1H-indole-3-ethanamine, is a synthetic compound. This guide outlines the multi-step synthesis pathway, furnishing detailed experimental protocols derived from seminal publications in the field of medicinal chemistry. Quantitative data, where available, is presented in tabular format to facilitate comprehension and reproducibility. Furthermore, a logical workflow of the synthesis is provided in a graphical format to visually articulate the process. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

MS-245 is a high-affinity antagonist for the serotonin 5-HT6 receptor, a target of significant interest for the therapeutic intervention in cognitive and neurological disorders. The synthesis of MS-245 involves a multi-step chemical process, beginning with commercially available precursors and culminating in the formation of the final active pharmaceutical ingredient, which is often prepared as an oxalate salt to improve its stability and handling properties. This guide will detail the established synthetic route, providing a clear and concise protocol for its laboratory-scale preparation.



Chemical Synthesis Pathway Overview

The synthesis of MS-245 proceeds through a logical sequence of chemical transformations. The core of the molecule, a tryptamine scaffold, is first functionalized, followed by the introduction of the characteristic benzenesulfonyl group. The general workflow is depicted below.



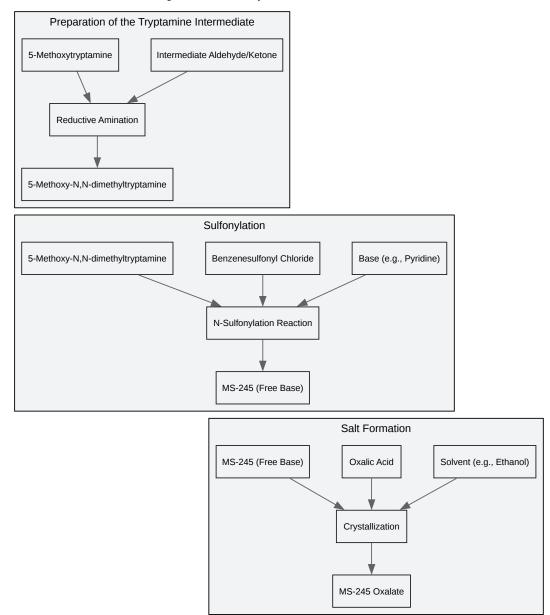


Figure 1. Chemical Synthesis Workflow for MS-245

Click to download full resolution via product page



Caption: A logical flowchart illustrating the major stages in the chemical synthesis of MS-245 oxalate.

Reagents and Materials

The following table summarizes the key reagents required for the synthesis of MS-245.

Reagent	Chemical Formula	Molecular Weight (g/mol)	Role
5-Methoxytryptamine	C11H14N2O	190.24	Starting Material
Formaldehyde (37% in H ₂ O)	CH₂O	30.03	Reagent for methylation
Sodium borohydride	NaBH4	37.83	Reducing agent
Benzenesulfonyl chloride	C ₆ H ₅ ClO ₂ S	176.62	Sulfonylating agent
Pyridine	C₅H₅N	79.10	Base and solvent
Oxalic acid	C ₂ H ₂ O ₄	90.03	Salt formation
Dichloromethane	CH ₂ Cl ₂	84.93	Solvent
Ethanol	C₂H₅OH	46.07	Solvent

Experimental Protocols

The synthesis of MS-245 can be accomplished in two primary stages: the formation of the N,N-dimethyltryptamine intermediate and the subsequent N-sulfonylation.

Synthesis of 5-Methoxy-N,N-dimethyltryptamine

This procedure details the reductive amination of 5-methoxytryptamine to yield the dimethylated intermediate.

Protocol:



- To a stirred solution of 5-methoxytryptamine (1.0 eq) in dichloromethane, add aqueous formaldehyde (2.2 eq).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10
 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
- · Quench the reaction by the slow addition of water.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-methoxy-N,N-dimethyltryptamine.
- The crude product can be purified by column chromatography on silica gel.

Synthesis of MS-245 (5-Methoxy-N,N-dimethyl-1-(phenylsulfonyl)-1H-indole-3-ethanamine)

This step involves the sulfonylation of the indole nitrogen of the previously synthesized tryptamine.

Protocol:

- Dissolve 5-methoxy-N,N-dimethyltryptamine (1.0 eq) in pyridine.
- Cool the solution to 0 °C.
- Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction mixture to stir at room temperature for 24 hours.
- Pour the reaction mixture into ice-water and extract with ethyl acetate.



- Wash the combined organic extracts with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- The resulting crude MS-245 free base can be purified by recrystallization or column chromatography.

Preparation of MS-245 Oxalate

The final step is the formation of the oxalate salt for improved handling and stability.

Protocol:

- Dissolve the purified MS-245 free base in a minimal amount of hot ethanol.
- In a separate flask, dissolve oxalic acid (1.05 eq) in hot ethanol.
- Add the oxalic acid solution to the MS-245 solution with stirring.
- Allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate crystallization.
- Collect the precipitated MS-245 oxalate by vacuum filtration.
- Wash the crystals with cold ethanol and dry under vacuum.

Quantitative Data

The following table summarizes typical reaction yields for the synthesis of MS-245. Actual yields may vary depending on reaction scale and purification methods.



Reaction Stage	Product	Typical Yield (%)
Reductive Amination	5-Methoxy-N,N- dimethyltryptamine	85-95%
N-Sulfonylation	MS-245 (Free Base)	70-85%
Salt Formation	MS-245 Oxalate	>95%

Visualization of the Synthesis Pathway

The following diagram provides a visual representation of the chemical transformations in the synthesis of MS-245.



5-Methoxytryptamine 1. CH₂O, NaBH₄ 2. Dichloromethane 5-Methoxy-N,N-dimethyltryptamine .. Benzenesulfonyl Chloride MS-245 (Free Base) 1. Oxalic Acid 2. Ethanol

Figure 2. Chemical Synthesis Pathway of MS-245

Click to download full resolution via product page

MS-245 Oxalate



Caption: A schematic representation of the chemical reactions involved in the synthesis of MS-245 oxalate.

Conclusion

This technical guide provides a comprehensive overview of the chemical synthesis of MS-245 oxalate, a significant 5-HT6 receptor antagonist. The detailed protocols and quantitative data presented herein are intended to equip researchers and drug development professionals with the necessary information for the successful laboratory-scale preparation of this compound. The provided visualizations of the synthesis workflow and chemical pathway serve to enhance the understanding of the process. It is imperative to note that all chemical syntheses should be conducted with appropriate safety precautions in a controlled laboratory environment.

To cite this document: BenchChem. [A Technical Guide to the Chemical Synthesis of MS-245 Oxalate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662635#ms-245-oxalate-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





